molecular formula C15H11F2N3O2S B2521546 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide CAS No. 946250-73-3

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide

Cat. No.: B2521546
CAS No.: 946250-73-3
M. Wt: 335.33
InChI Key: QRYVIVZLGYOPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide is a useful research compound. Its molecular formula is C15H11F2N3O2S and its molecular weight is 335.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Several studies have focused on the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives for their anticancer properties. For example, compounds related to the chemical structure have shown high inhibition of Hep-G2 cell growth, indicating their potential as antitumor agents against liver cancer. Additionally, novel pyrimidine derivatives have been tested for antitumor activity on various cancer cell lines, revealing significant inhibitory effects, especially in breast adenocarcinoma models (Aly et al., 2010); (Abdellatif et al., 2014).

Antimicrobial and Antifungal Activity

Research into thiazolo[3,2-a]pyrimidine derivatives has also uncovered their potent antimicrobial and antifungal effects. A study synthesized new benzothiazole pyrimidine derivatives demonstrating significant antibacterial and antifungal activities, surpassing those of standard drugs in some cases (Maddila et al., 2016). Another example is the antifungal effect of specific derivatives against important types of fungi, highlighting their potential use in treating fungal infections (Jafar et al., 2017).

Role in Synthesis of Heterocyclic Compounds

The compound and its related derivatives serve as key intermediates in the synthesis of various heterocyclic compounds with potential biological activities. This includes the preparation of thiazolo[3,2-a]pyrimidinones and their structural characterization, which are crucial steps in the development of new pharmaceutical agents with enhanced therapeutic profiles (Janardhan et al., 2014).

Evaluation of Pharmacological Properties

The evaluation of pharmacological properties of N-substituted derivatives of thiazolo[3,2-a]pyrimidine has also been a focus, with studies investigating their antimicrobial activity and providing insights into their potential as broad-spectrum antimicrobial agents (Saeed et al., 2011).

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O2S/c1-7-6-23-15-18-8(2)12(14(22)20(7)15)19-13(21)10-4-3-9(16)5-11(10)17/h3-6H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYVIVZLGYOPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.